molecular formula C13H11BrO2 B8803597 2-Methoxy-4-phenoxybromobenzene

2-Methoxy-4-phenoxybromobenzene

Cat. No.: B8803597
M. Wt: 279.13 g/mol
InChI Key: ZCGCUTBUFVBZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-phenoxybromobenzene is a useful research compound. Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-phenoxybenzene

InChI

InChI=1S/C13H11BrO2/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

ZCGCUTBUFVBZMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-bromo-3-methoxyphenol (2.0 g, 0.0098 mol), phenylboronic acid (3.0 g, 0.025 mol), TEA (8.2 mL, 0.059 mol), cupric acetate (2.9 g, 0.016 mol) and DCM (100 mL) were added to a 100 mL oven dried flask and the reaction was stirred at rt for 48 h. Reaction mixture was then filtered through celite. The filtrate was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 5% EtOAc in hexane. 1H NMR (400 MHz, CDCl3): δ=3.81 (s, 3H), 6.45 (dd, J=8.72, 2.65 Hz, 1H), 6.61 (d, J=2.53 Hz, 1H), 7.01 (d, J=8.34 Hz, 2H), 7.12 (t, J=7.33 Hz, 1H), 7.34 (t, J=7.96 Hz, 2H), 7.42 (d, J=8.59 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-phenoxyphenol (0.38 g, 1.4 mmol) in 6 ml acetone was added K2CO3 (0.58 g, 4.2 mmol) and iodomethane (0.26 ml, 4.2 mmol). The-reaction mixture was heated to reflux for 8 h, cooled to ambient temperature and filtered. The solvent was removed under reduced pressure and the residue was taken up in EtOAc. The organic phase was washed with 1N NaOH, water and brine. Drying over Na2SO4 afforded 0.36 g (92%) of 2-methoxy-4-phenoxybromobenzene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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